molecular formula C8H14N4S B2825059 1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane CAS No. 2034283-61-7

1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane

Cat. No.: B2825059
CAS No.: 2034283-61-7
M. Wt: 198.29
InChI Key: PMRZHSPRKHWNTJ-UHFFFAOYSA-N
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Description

1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane is a heterocyclic compound that contains a thiadiazole ring and a diazepane moiety

Scientific Research Applications

1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety information for “2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” indicates that it is classified as a combustible solid . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane typically involves the reaction of 4-methyl-1,4-diazepane with a thiadiazole precursor. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiadiazole compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine
  • (4-Methyl-1,4-diazepan-1-yl)acetic acid
  • 1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

Compared to similar compounds, 1-methyl-4-(1,3,4-thiadiazol-2-yl)-1,4-diazepane is unique due to the presence of both the thiadiazole ring and the diazepane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-11-3-2-4-12(6-5-11)8-10-9-7-13-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRZHSPRKHWNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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